(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a benzyloxy group at the para position, while ring B features a 3-bromophenyl moiety (Figure 1). This compound belongs to the non-piperazine-substituted chalcone subclass, which has demonstrated diverse biological and material science applications, including enzyme inhibition, antiviral activity, and nonlinear optical (NLO) properties .
The 3-bromophenyl substituent on ring B introduces electronegativity and polarizability, which may influence both reactivity and optical properties .
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO2/c23-20-8-4-7-19(15-20)22(24)14-11-17-9-12-21(13-10-17)25-16-18-5-2-1-3-6-18/h1-15H,16H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCZBACAIYODFH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : CHBrO
- CAS Number : 358656-11-8
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromine atom and the benzyloxy group enhances its interaction with biological targets.
Research indicates that chalcone derivatives exert their biological effects through various mechanisms:
- Antioxidant Activity : Chalcones have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
- Anti-inflammatory Effects : These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation.
- Anticancer Properties : Chalcones can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, demonstrating its potential as a natural antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
Anti-inflammatory Activity
In vitro studies assessed the compound's ability to inhibit nitric oxide production in RAW 264.7 macrophages stimulated with LPS. The results showed a dose-dependent inhibition of NO production.
| Concentration (µM) | NO Production Inhibition (%) |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 75 |
Anticancer Activity
The cytotoxic effects of this compound were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 15 µM to 35 µM across different cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
| HeLa | 35 |
Case Studies
Several case studies have highlighted the therapeutic potential of chalcone derivatives, including this compound:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to reduced tumor size in xenograft models of breast cancer, supporting its efficacy as an anticancer agent.
- Neuropathic Pain Management : Research indicated that the compound could modulate pain pathways effectively, providing a basis for further exploration in pain management therapies.
Comparison with Similar Compounds
Table 1: Inhibitory Activity (IC₅₀) of Non-Piperazine Chalcones
Key Observations :
- Electronegativity : Fluorine (4-F) on ring B in compound 2j enhances activity (IC₅₀ = 4.70 μM) compared to methoxy (4-OCH₃) in 2h (IC₅₀ = 13.82 μM). This aligns with ’s conclusion that electronegative substituents improve potency .
- Bromine vs. Chlorine : Bromine (in 2j) confers lower IC₅₀ than chlorine (in 2h), likely due to its higher electronegativity and polarizability .
For the target compound, the absence of iodine and presence of 3-bromophenyl may balance electronegativity and steric effects, though biological data are needed for direct comparison.
Physical and Optical Properties
Chalcones are studied for NLO applications due to their π-conjugated systems. Comparisons include:
Table 2: NLO Properties of Chalcone Derivatives
*3MPNP = (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Key Observations :
- Bromophenyl Impact : Bromine substituents enhance dipole moments and hyperpolarizability due to their electron-withdrawing nature, as seen in Asiri et al.’s compound (β = 3.8 × urea) .
- Benzyloxy vs. Hydroxyl : Singh et al.’s benzyloxy-substituted chalcone exhibits moderate β (2.1 × urea), suggesting that bulky groups may reduce conjugation efficiency compared to smaller substituents like hydroxyl .
- Methylsulfanyl Effect : The target compound’s bromophenyl group likely confers higher hyperpolarizability than methylsulfanyl-substituted analogs (e.g., 0.54 × 3MPNP) .
Structural and Crystallographic Comparisons
Crystal structures reveal how substituents influence molecular packing and stability:
Table 3: Structural Features of Bromophenyl Chalcones
Key Observations :
- Dihedral Angles : Smaller angles (e.g., 8.5° in ) enhance conjugation, improving optical properties. The target compound’s benzyloxy group may increase steric hindrance, slightly enlarging the dihedral angle.
- Halogen Bonding : Bromine participates in C–Br···O interactions, stabilizing crystal packing . This feature is shared with the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
